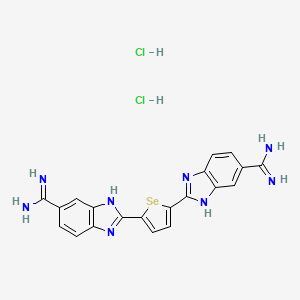

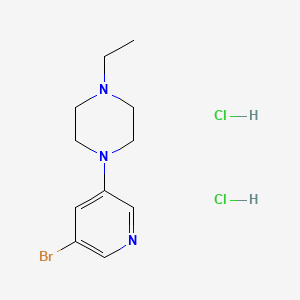

![molecular formula C9H13Cl2N3O2 B2680828 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride CAS No. 2305255-41-6](/img/structure/B2680828.png)

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride” is a chemical compound that is used in scientific research. It is related to 4-Aminobenzamide, which has an average mass of 136.151 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation has been described . Another study reported the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various physicochemical methods. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Applications De Recherche Scientifique

Antioxidant Activity

Benzamides, including 4-[(2-Aminoacetyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to protect cells from oxidative damage .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Anti-inflammatory Activity

Benzamides have been reported to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

Some benzamides have shown potential in the treatment of cancer . They have been found to exhibit anti-tumor activity, making them promising candidates for cancer therapy .

Analgesic Activity

Benzamides have also been found to have analgesic (pain-relieving) properties . This suggests they could be used in the development of new analgesic drugs .

Industrial Applications

Benzamides are used in various industrial sectors, including the plastic, rubber, and paper industries . They are also found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They are widespread structural compounds found in potential biological molecules .

Synthesis of Complexes

The 4-amino-N-[2 (diethylamino) ethyl] benzamide complex can be synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This complex has been characterized by several physicochemical methods and examined for antibacterial activity .

Mécanisme D'action

Target of Action

The primary targets of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride are various enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .

Mode of Action

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride: interacts with its targets by binding to the active sites of these enzymes, potentially altering their function .

Biochemical Pathways

The biochemical pathways affected by 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride are likely to be those involving its target enzymes . For example, it may influence the coagulation pathway by interacting with Kallikrein-1, or affect cellular signaling pathways through its interaction with Casein kinase II subunit alpha . The downstream effects of these interactions can include changes in cellular function and response to stimuli .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride ’s action depend on the specific targets and pathways it affects . For instance, if it inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .

Propriétés

IUPAC Name |

4-[(2-aminoacetyl)amino]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.2ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;;/h1-4H,5,10H2,(H2,11,14)(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGCRJJGQFLVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

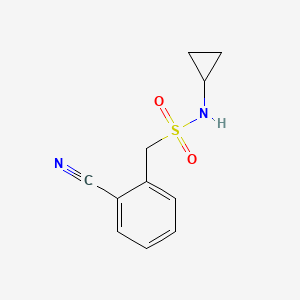

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)

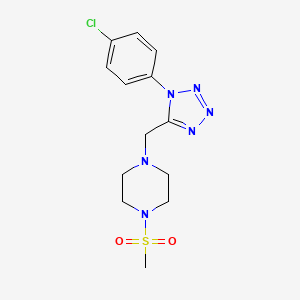

![1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B2680747.png)

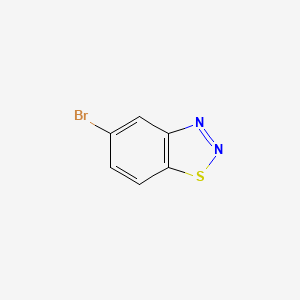

![3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride](/img/structure/B2680750.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2680757.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)